molecular formula C13H15NO2 B2812433 1-Cbz-3-methylenepyrrolidine CAS No. 150543-35-4

1-Cbz-3-methylenepyrrolidine

Cat. No.: B2812433
CAS No.: 150543-35-4
M. Wt: 217.268
InChI Key: PZRAJGHBVXPIPV-UHFFFAOYSA-N
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Preparation Methods

1-Cbz-3-methylenepyrrolidine can be synthesized through various synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated synthesis, and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

1-Cbz-3-methylenepyrrolidine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing products, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Cbz-3-methylenepyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

1-Cbz-3-methylenepyrrolidine, also known as 1-benzyloxycarbonyl-3-methylenepyrrolidine, is a compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its applications and effects.

  • Molecular Formula : C13H15NO2
  • Molecular Weight : 217.26 g/mol
  • CAS Number : 150543-35-4

The compound features a methylene group that can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological interactions.

This compound primarily acts through the inhibition of specific enzymes and receptors. Notably, it has been shown to interact with Cyclin-Dependent Kinase 2 (CDK2), inhibiting its activity. This inhibition affects the cell cycle, particularly the transition from the G1 phase to the S phase, leading to cytotoxic effects against certain cancer cell lines.

Anticancer Properties

The compound exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation by targeting CDK2, which is crucial for cell cycle regulation. This property makes it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response. This mechanism could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Its structural similarity to known biologically active molecules allows it to act as a potential inhibitor of bacterial growth. Further investigation is required to establish its efficacy against specific pathogens.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInhibits CDK2; cytotoxic in cancer cell lines
Anti-inflammatoryPotential COX inhibitor
AntimicrobialInhibitory effects on bacterial growth

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The mechanism was linked to the inhibition of CDK2, leading to cell cycle arrest and apoptosis in sensitive cancer cells. This finding highlights the compound's potential as a lead structure for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cbz-3-methylenepyrrolidine, and how can reaction efficiency be monitored?

The synthesis of this compound typically involves alkylation or substitution reactions at the pyrrolidine core. A common approach includes:

  • Step 1 : Reacting a pyrrolidine precursor (e.g., 3-bromopyrrolidine) with a benzyloxycarbonyl (Cbz) protecting group under basic conditions.
  • Step 2 : Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to track intermediate formation .
  • Step 3 : Purification using column chromatography or recrystallization to isolate the product.
    Key parameters include temperature control (e.g., 150°C for cyclization reactions) and solvent selection (e.g., DMF for polar intermediates) .

Q. How can researchers validate the purity and structural identity of this compound?

  • Purity Analysis : Use HPLC with UV detection (e.g., 254 nm) and compare retention times against known standards. Impurity thresholds should adhere to ICH guidelines (<0.1% for major impurities) .
  • Structural Confirmation : 1H/13C NMR for proton/carbon assignments (e.g., δ 3.3–3.3 ppm for methylene protons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₃H₁₅NO₂ requires m/z 235.28) .

Q. What are the optimal storage conditions to ensure compound stability?

Store this compound in anhydrous conditions (desiccator with silica gel) at −20°C to prevent hydrolysis of the Cbz group. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

A 2³ factorial design can systematically test variables:

  • Factors : Temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (THF vs. DMF).
  • Response Variables : Yield, reaction time, and impurity levels.
    Statistical tools like ANOVA identify significant factors. For example, DMF may enhance solubility but increase side reactions, requiring trade-offs .

Q. What mechanistic insights explain the regioselectivity of Cbz protection in pyrrolidine derivatives?

The Cbz group preferentially binds to the pyrrolidine nitrogen due to:

  • Electronic Effects : The lone pair on nitrogen facilitates nucleophilic attack on the Cbz chloride.
  • Steric Hindrance : Substituents at the 3-position (e.g., methylene) may redirect protection to alternative sites. Computational studies (DFT) can model transition states to predict selectivity .

Q. How can researchers address contradictory data in stability studies under oxidative conditions?

Contradictions may arise from:

  • Sample Heterogeneity : Ensure uniform particle size (e.g., via sieving) to avoid localized degradation .
  • Analytical Variability : Cross-validate results using LC-MS (for degradation products) and FTIR (for functional group changes). For example, oxidation of the methylene group may yield ketone byproducts detectable at 1700 cm⁻¹ .

Q. What strategies mitigate impurity formation during large-scale synthesis?

  • Process Control : Use in-situ FTIR to monitor intermediates and adjust reagent stoichiometry dynamically.
  • Purification : Employ centrifugal partition chromatography (CPC) for high-resolution separation of structurally similar impurities (e.g., de-Cbz byproducts) .

Q. Methodological Recommendations

  • Experimental Design : Prioritize DoE (Design of Experiments) for multi-variable optimization .
  • Data Interpretation : Cross-reference NMR assignments with databases (e.g., PubChem) to resolve spectral ambiguities .
  • Safety Protocols : Handle reactive intermediates (e.g., brominated precursors) in fume hoods with appropriate PPE .

Properties

IUPAC Name

benzyl 3-methylidenepyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-11-7-8-14(9-11)13(15)16-10-12-5-3-2-4-6-12/h2-6H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRAJGHBVXPIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 8.44 ml (77 mmol) portion of titanium tetrachloride was added dropwise to 350 ml of tetrahydrofuran solution containing 36.6 g (600 mmol) of zinc at 0° C., and the mixture was stirred for 60 minutes at the same temperature. To the reaction solution cooled at 0° C. was added dropwise 24.32 ml (350 mmol) of dibromomethane dissolved in 100 ml of tetrahydrofuran, followed by stirring at room temperature overnight. To the reaction solution was added dropwise tetrahydrofuran (100 ml) solution of 15.35 g (70 mmol) 1-benzyloxycarbonyl-3-pyrrolidone at room temperature, followed by 50 minutes of stirring at the same temperature. After completion of the reaction, the reaction solution was mixed with 500 ml of 1 N hydrochloric acid and extracted with ethyl acetate (500 ml×2), and the organic layer was washed with saturated brine (300 ml×1). After drying the organic layer over anhydrous sodium sulfate, the solvent was evaporated. The resulting residue was subjected to a silica gel column chromatography to yield 12.4 g (82%) of the title compound as an oily product from the eluate of n-hexane:ethyl acetate=2:1.
Quantity
24.32 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
Quantity
36.6 g
Type
catalyst
Reaction Step Five
Quantity
15.35 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
82%

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